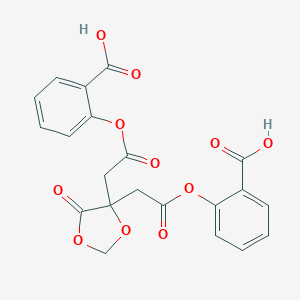
Citrosalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citrosalic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of salicylic acid and is commonly found in citrus fruits. Citrosalic acid has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of citrosalic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Citrosalic acid may also work by interfering with the production of reactive oxygen species, which can cause cellular damage.
Effets Biochimiques Et Physiologiques
Citrosalic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Citrosalic acid has also been shown to have antimicrobial properties, which could be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using citrosalic acid in lab experiments is that it is a natural compound and is readily available in citrus fruits. Citrosalic acid is also relatively easy to synthesize in the lab. However, one limitation of using citrosalic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on citrosalic acid. One area of research could be to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of inflammatory conditions. Another area of research could be to investigate its potential use as a natural preservative in food and cosmetics. Additionally, further research could be done to understand the mechanism of action of citrosalic acid and its potential interactions with other compounds.
Méthodes De Synthèse
Citrosalic acid can be synthesized by reacting salicylic acid with citric anhydride in the presence of a catalyst. The reaction results in the formation of citrosalic acid, which can then be purified through various methods such as recrystallization.
Applications De Recherche Scientifique
Citrosalic acid has shown potential applications in various scientific fields, including medicine, agriculture, and cosmetics. In medicine, it has been studied for its anti-inflammatory and analgesic properties. Citrosalic acid has also been shown to have antimicrobial properties and could be used as a natural preservative in food and cosmetics. In agriculture, citrosalic acid has been studied for its ability to enhance plant growth and improve crop yield.
Propriétés
Numéro CAS |
1400-58-4 |
|---|---|
Nom du produit |
Citrosalic acid |
Formule moléculaire |
C21H16O11 |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
2-[2-[4-[2-(2-carboxyphenoxy)-2-oxoethyl]-5-oxo-1,3-dioxolan-4-yl]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C21H16O11/c22-16(31-14-7-3-1-5-12(14)18(24)25)9-21(20(28)29-11-30-21)10-17(23)32-15-8-4-2-6-13(15)19(26)27/h1-8H,9-11H2,(H,24,25)(H,26,27) |
Clé InChI |
MZRMRMTUUHHONC-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
SMILES canonique |
C1OC(=O)C(O1)(CC(=O)OC2=CC=CC=C2C(=O)O)CC(=O)OC3=CC=CC=C3C(=O)O |
Autres numéros CAS |
1400-58-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
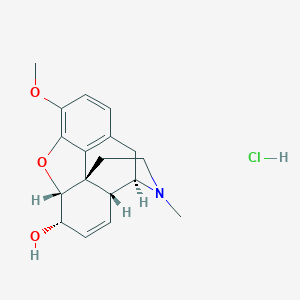
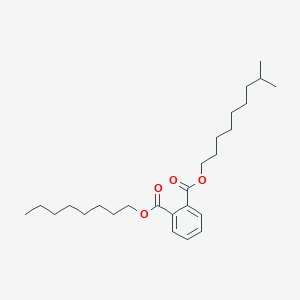
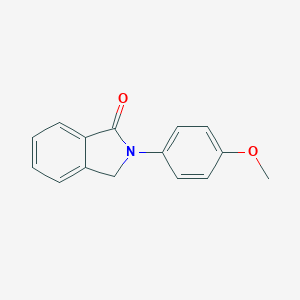

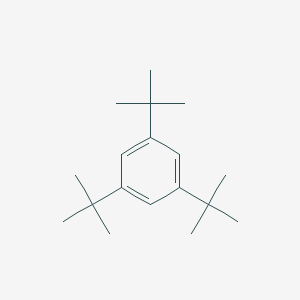
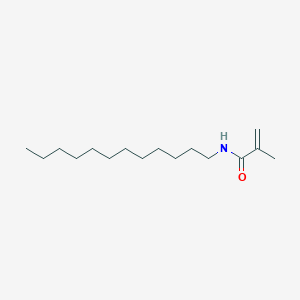
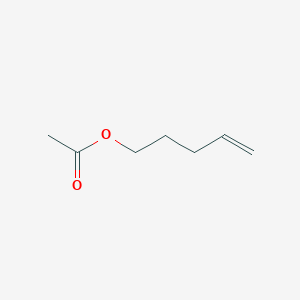

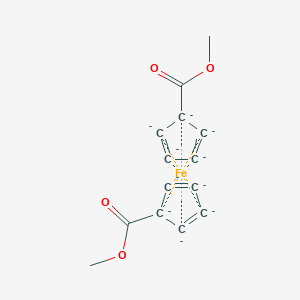
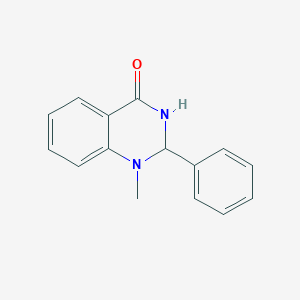
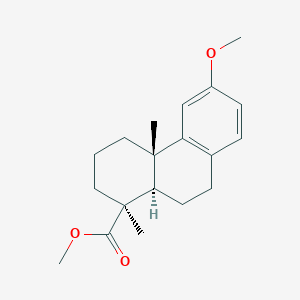
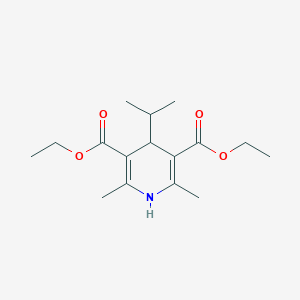
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)